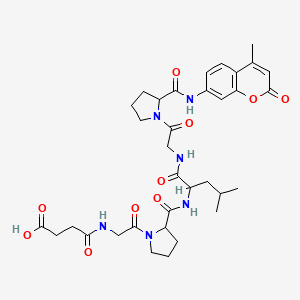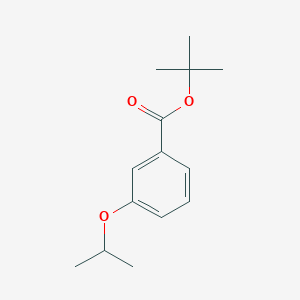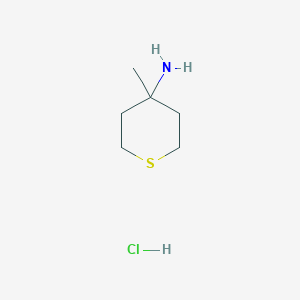
Olaparib impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olaparib impurity 1 is a chemical compound associated with the pharmaceutical drug Olaparib, which is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. These enzymes play a crucial role in DNA repair mechanisms, making Olaparib an important drug in cancer therapy, particularly for ovarian cancer. This compound is a byproduct or degradation product formed during the synthesis or storage of Olaparib.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Olaparib impurity 1 involves multiple steps, typically starting from phthalhydrazide, which is used to construct the phthalazinone moiety. One of the key steps in the synthesis is the Negishi coupling reaction, which allows for the formation of the desired intermediate. The reaction conditions often involve the use of palladium catalysts and specific ligands to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is closely monitored to ensure minimal formation during the synthesis of Olaparib. This involves optimizing reaction conditions, such as temperature, pressure, and the use of specific reagents, to control the formation of impurities. Advanced purification techniques, including chromatography, are employed to isolate and quantify this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Olaparib impurity 1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of hydrogen or the loss of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products.
Applications De Recherche Scientifique
Olaparib impurity 1 has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Olaparib.
Biology: Helps in understanding the metabolic pathways and degradation products of Olaparib in biological systems.
Medicine: Assists in the development of improved formulations of Olaparib by studying its impurities.
Industry: Used in quality control processes to ensure the safety and efficacy of Olaparib in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of Olaparib impurity 1 is closely related to its parent compound, Olaparib. It interacts with PARP enzymes, inhibiting their activity and thereby interfering with DNA repair mechanisms. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The molecular targets include PARP1 and PARP2 enzymes, and the pathways involved are primarily related to DNA damage response and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rucaparib impurity 1
- Niraparib impurity 1
- Talazoparib impurity 1
Uniqueness
Olaparib impurity 1 is unique due to its specific chemical structure and the conditions under which it is formed. Compared to other impurities from similar PARP inhibitors, this compound may have different physicochemical properties, stability profiles, and reactivity, making it a distinct entity in the context of Olaparib synthesis and degradation.
By understanding the detailed characteristics and behavior of this compound, researchers and pharmaceutical manufacturers can better control its formation and ensure the quality and safety of Olaparib as a therapeutic agent.
Propriétés
Numéro CAS |
763113-06-0 |
|---|---|
Formule moléculaire |
C24H24N4O3 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H24N4O3/c29-22-20-7-2-1-6-19(20)21(25-26-22)15-16-4-3-5-18(14-16)24(31)28-12-10-27(11-13-28)23(30)17-8-9-17/h1-7,14,17H,8-13,15H2,(H,26,29) |
Clé InChI |
UMOUCKQSZGWWOH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B12102410.png)
![tert-butyl 9-((3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-ylcarbamate](/img/structure/B12102417.png)


![Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12102446.png)




![2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12102490.png)
![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
